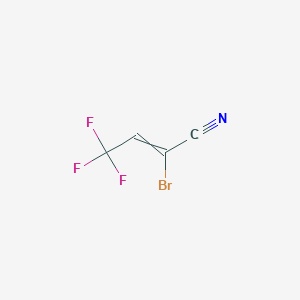
2-Bromo-4,4,4-trifluoro-2-butenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,4-trifluoro-2-butenenitrile typically involves multi-step reactions. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
2-Bromo-4,4,4-trifluoro-2-butenenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium or copper catalysts are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while addition reactions can yield more complex organic compounds .
科学的研究の応用
2-Bromo-4,4,4-trifluoro-2-butenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies, particularly in proteomics research.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4,4,4-trifluoro-2-butenenitrile involves its interaction with molecular targets through its reactive bromine and nitrile groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures . The specific pathways and targets depend on the context of its use, such as in biochemical assays or synthetic chemistry .
類似化合物との比較
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but with a benzene ring instead of a butene backbone.
4-Bromo-1,1,2-trifluoro-1-butene: Another related compound with slight variations in the fluorine and bromine positions.
Uniqueness
2-Bromo-4,4,4-trifluoro-2-butenenitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups, which confer distinct reactivity and applications compared to other similar compounds .
特性
分子式 |
C4HBrF3N |
|---|---|
分子量 |
199.96 g/mol |
IUPAC名 |
2-bromo-4,4,4-trifluorobut-2-enenitrile |
InChI |
InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H |
InChIキー |
SIUGKXQZOZLYLJ-UHFFFAOYSA-N |
正規SMILES |
C(=C(C#N)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
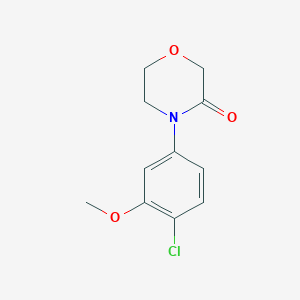
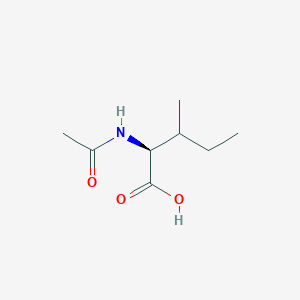

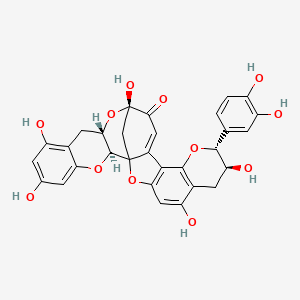
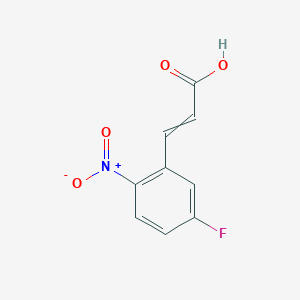
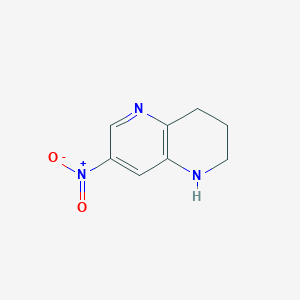

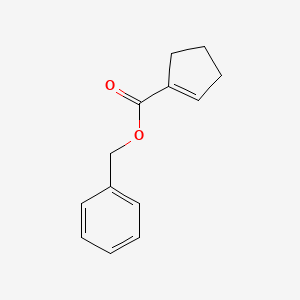
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
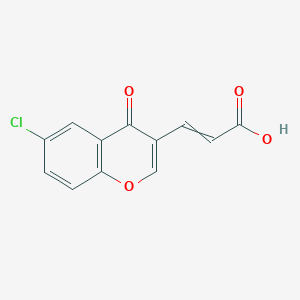
![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
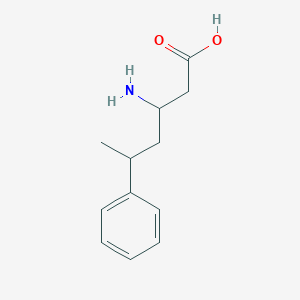
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
